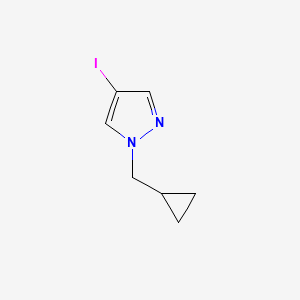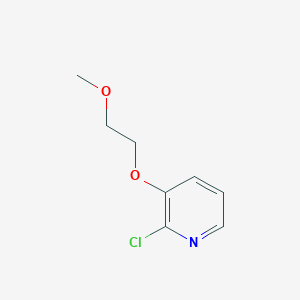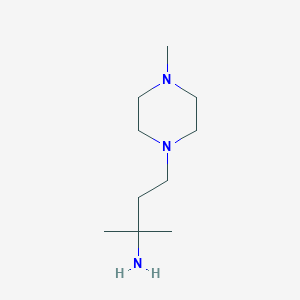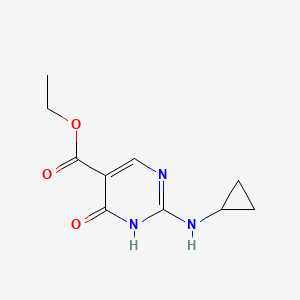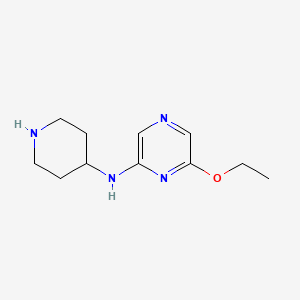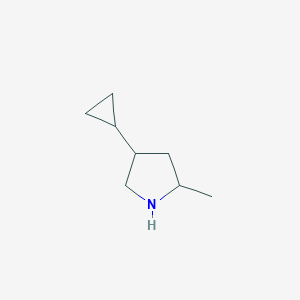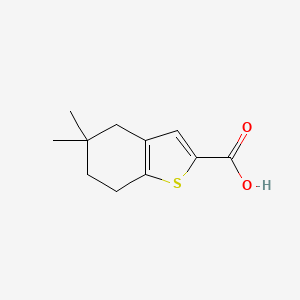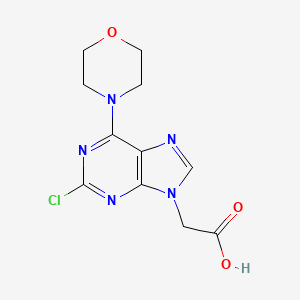
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
- Research has explored the structural characteristics and synthesis of related morpholine-purine compounds. For example, the study of the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid highlighted its role as an intermediate for synthesizing biologically active heterocyclic compounds. This compound adopts a chair conformation in its morpholine ring, with the structure stabilized by hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Biological Activity and Antibacterial Properties
- Some studies have focused on the antibacterial properties of morpholine-purine derivatives. For instance, novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and 4-(9-((5-substituted-1,3,4-oxadiazole/thiadiazole-2-yl)methyl)-9H-purin-6-yl)-morpholine derivatives were synthesized and tested for their inhibitory effects against rice bacterial leaf blight and tobacco bacterial wilt. These compounds showed significant antibacterial activity (Wu, Gao, Tu, & Ouyang, 2016).
Antiproliferative Properties
- A study on novel 6-chloro/morpholino/amino/-9-sulfonylpurine derivatives revealed their antiproliferative activity against various human carcinoma, lymphoma, and leukemia cells. This indicates potential applications in cancer research and treatment (Matić et al., 2021).
Crystal Engineering and Coordination Polymers
- The design and synthesis of modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid, have been explored for their interaction with transition metal ions. This research aids in understanding the formation of complex structures like metallaquartets and halide-bridged clusters, which are significant in crystal engineering (Mohapatra & Verma, 2016).
Antimicrobial Properties
- Research into ammonium salts containing substituted butyn-2-yl groups, including morpholine derivatives, demonstrated notable antibacterial activity against various microorganisms. This highlights the potential for these compounds in developing new antimicrobial agents (Manukyan et al., 2017).
Synthesis and Characterization
- Several studies have been conducted on the synthesis and characterization of morpholine-purine derivatives, focusing on their chemical structures, reaction pathways, and potential for further chemical modifications. These investigations provide crucial insights into the versatility of these compounds (Sadanandam et al., 2011).
Propiedades
IUPAC Name |
2-(2-chloro-6-morpholin-4-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O3/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQSQNXZQEXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



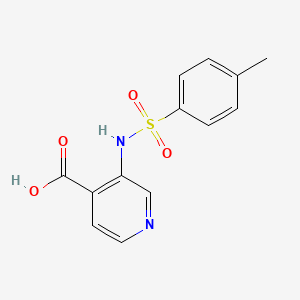
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)
![N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1427188.png)
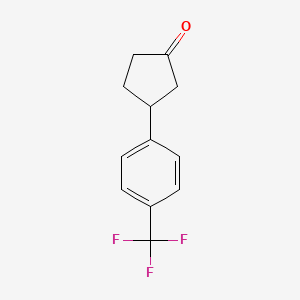
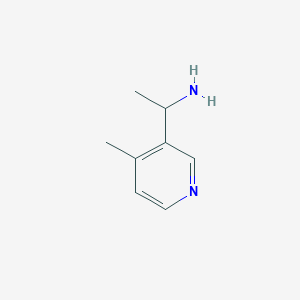
![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)
![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one](/img/structure/B1427195.png)
